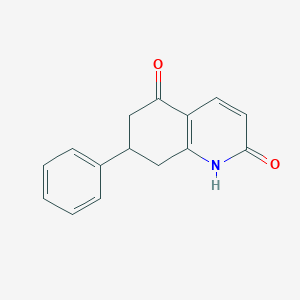

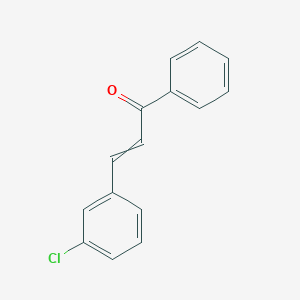

Ethyl 2-(4-(ethylthio)phenyl)acetate

カタログ番号 B8749242

CAS番号:

745052-90-8

分子量: 224.32 g/mol

InChIキー: GLFFKIVJNHWDNB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

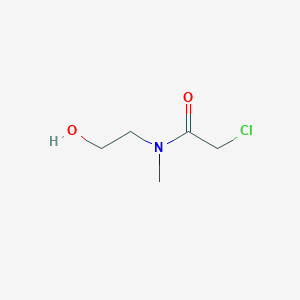

“Ethyl 2-(4-(ethylthio)phenyl)acetate” is likely an organic compound that belongs to the class of compounds known as esters . Esters are characterized by the presence of a carbonyl group (C=O) and an ether group (R-O-R’). The “ethylthio” suggests the presence of a sulfur atom, which could contribute to unique properties.

Synthesis Analysis

While the specific synthesis pathway for “Ethyl 2-(4-(ethylthio)phenyl)acetate” isn’t available, esters like this are often synthesized through esterification reactions . This typically involves the reaction between a carboxylic acid and an alcohol in the presence of a catalyst .Chemical Reactions Analysis

Esters, including “Ethyl 2-(4-(ethylthio)phenyl)acetate”, can undergo a variety of chemical reactions. They can be hydrolyzed back into a carboxylic acid and an alcohol under acidic or basic conditions . This process is known as ester hydrolysis .特性

CAS番号 |

745052-90-8 |

|---|---|

製品名 |

Ethyl 2-(4-(ethylthio)phenyl)acetate |

分子式 |

C12H16O2S |

分子量 |

224.32 g/mol |

IUPAC名 |

ethyl 2-(4-ethylsulfanylphenyl)acetate |

InChI |

InChI=1S/C12H16O2S/c1-3-14-12(13)9-10-5-7-11(8-6-10)15-4-2/h5-8H,3-4,9H2,1-2H3 |

InChIキー |

GLFFKIVJNHWDNB-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CC1=CC=C(C=C1)SCC |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Alkylation of ethyl(4-mercaptophenyl)acetate (20 g, 102 mmol) with EtI (9.8 mL, 122 mmol), using a similar procedure to that described in Preparation 39, furnished ethyl(4-ethylsulfanylphenyl)acetate: m/z (ES+)=225.2 [M+H]+. Oxidation of this compound (22.6 g, 101 mmol) with mCPBA (222 mmol), employing a protocol similar to that described in Preparation 22, provided the title compound: m/z (ES+)=298.2 [M+MeCN+H]+.

Synthesis routes and methods II

Procedure details

Alkylation of ethyl (4-mercaptophenyl)acetate (20 g, 102 mmol) with EtI (9.8 mL, 122 mmol), using a similar procedure to that described in Preparation 39, furnished ethyl (4-ethylsulfanylphenyl)acetate: m/z (ES+)=225.2 [M+H]+. Oxidation of this compound (22.6 g, 101 mmol) with mCPBA (222 mmol), employing a protocol similar to that described in Preparation 22, provided the title compound: m/z (ES+)=298.2 [M+MeCN+H]+.

Synthesis routes and methods III

Procedure details

To a solution of 2-(4-mercaptophenyl)acetic acid (32 g, crude, 0.19 mol) in dry DMF (300 mL) was added potassium carbonate (105 g, 0.76 mol) and iodoethane (118 g, 0.76 mol). The reaction mixture was stirred at rt overnight. Ethyl acetate (800 mL) and water (600 mL) were added to the mixture. After partitioning, the aqueous layer was extracted with ethyl acetate (3×500 mL). The combined organic layers were washed with brine (2×800 mL), dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluting with 30:1 petroleum ether:ethyl acetate) to give ethyl2-(4-(ethylthio)phenyl)acetate (15.3 g, 36%) as a yellow oil. LC-MS tR=0.881 min in 5-95AB—1.5 min chromatography (Welch Xtimate C18, 2.1*30 mm, 3 um), MS (ESI) m/z 224.8 [M+H]+. 1H NMR (CDCl3 300 MHz): δ 7.02 (d, J=8.1 Hz, 2H), 6.94 (d, J=8.1 Hz, 2H), 3.89 (q, J=7.2 Hz, 2H), 3.31 (s, 2H), 2.67 (q, J=7.5 Hz, 2H), 1.07-0.97 (m, 6H).

Yield

36%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B8749177.png)

![2H-Pyran, 2-[(1R)-1-[2-(2,4-difluorophenyl)oxiranyl]ethoxy]tetrahydro-](/img/structure/B8749194.png)

![N-[2-(4-cyanophenoxy)ethyl]phthalimide](/img/structure/B8749218.png)